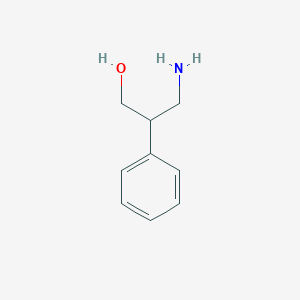

3-Amino-2-phenylpropan-1-ol

Description

Structure

2D Structure

Properties

IUPAC Name |

3-amino-2-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVZNCUPEGZSEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62247-39-6 | |

| Record name | 3-amino-2-phenylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-2-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-phenylpropan-1-ol, and its isomers, represent a class of organic compounds with significant applications in synthetic chemistry and pharmacology. As derivatives of phenylalanine, these amino alcohols serve as versatile chiral building blocks for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Their structural similarity to phenethylamines and amphetamines has led to investigations into their biological activities, revealing potential as psychostimulants and modulators of key signaling pathways. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and known biological interactions of this compound and its closely related isomers, with a focus on providing practical data and methodologies for laboratory applications.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound and its common isomers are summarized below. These properties are crucial for their handling, characterization, and application in experimental settings.

Core Compound: this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 62247-39-6 | [1] |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 70-77 °C | |

| Boiling Point | 293 °C at 760 mmHg | |

| Solubility | Soluble in water and methanol | [2] |

Isomer: (S)-(-)-2-Amino-3-phenyl-1-propanol (L-Phenylalaninol)

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-3-phenylpropan-1-ol | [3] |

| CAS Number | 3182-95-4 | [3] |

| Molecular Formula | C₉H₁₃NO | [3] |

| Molecular Weight | 151.21 g/mol | [3] |

| Appearance | Slightly yellow solid | |

| Melting Point | 92-94 °C (lit.) | |

| Optical Activity | [α]22/D −22.8°, c = 1.2 in 1 M HCl |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): The proton NMR spectrum of 2-amino-3-phenylpropane-1-ol shows a doublet of doublets for the O-CH₂ protons at approximately δ 3.15. The CH-CH₂ protons appear as a multiplet in the range of δ 2.73-3.06, and the CH₂CH- proton appears as a multiplet at δ 2.83-3.21. Aromatic protons are observed as a multiplet between δ 7.25-7.48. The hydroxyl proton (OH) appears as a singlet at δ 3.59, and the amine protons (NH₂) appear as a singlet at δ 5.23.

Infrared (IR) Spectroscopy

The IR spectrum of 3-amino-1-propanol derivatives shows characteristic peaks for the N-H and O-H stretching vibrations in the region of 3300-3400 cm⁻¹. The C-H stretching of the aromatic ring is observed around 3000-3100 cm⁻¹. The C-N stretching vibration appears in the range of 1000-1200 cm⁻¹.

Experimental Protocols

Synthesis of 2-Amino-3-phenylpropan-1-ol from a Baylis-Hillman Adduct

This protocol describes the synthesis of 2-amino-3-phenylpropan-1-ol from (E)-2-nitro-3-phenylprop-2-en-1-ol, a Baylis-Hillman adduct.

Materials:

-

(E)-2-nitro-3-phenylprop-2-en-1-ol

-

Iron powder

-

Acetic acid

-

Ethyl acetate

-

Water

-

Sodium sulfate

Procedure:

-

To a stirred solution of (E)-2-nitro-3-phenylprop-2-en-1-ol (2 mmol) in acetic acid (10 ml), add an excess of iron powder.

-

Heat the reaction mixture to reflux and stir for approximately 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water.

-

Extract the aqueous layer with ethyl acetate (3 x 10 ml).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography to obtain 2-amino-3-phenylpropane-1-ol.

Purification by Recrystallization

Crude amino alcohols can be purified by recrystallization. Lower alcohols such as methanol, ethanol, or isopropanol are often suitable solvents.

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol).

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This method can be adapted for the analysis of this compound and its isomers.

Chromatographic Conditions:

-

Column: Agilent-Zorbax-SB-C18, 4.6 mm ID × 150 mm (5 μm)

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 210 nm or a fluorescence detector after derivatization with an agent like fluorescamine.

-

Injection Volume: 10 µL

Sample Preparation:

-

Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol).

-

Create a series of calibration standards by diluting the stock solution.

-

For biological samples, perform a protein precipitation step (e.g., with methanol) followed by centrifugation before injection.

Biological Activity and Signaling Pathways

Phenylalaninol, an isomer of this compound, has been identified as a psychostimulant that acts as a selective norepinephrine-dopamine releasing agent (NDRA).[4] Its mechanism of action is similar to that of other phenethylamines, which involve interaction with monoamine transporters.

Monoamine Release Mechanism

Phenylalaninol and related compounds can enter the presynaptic neuron via monoamine transporters such as the norepinephrine transporter (NET) and the dopamine transporter (DAT). Once inside, they disrupt the vesicular storage of neurotransmitters by inhibiting the vesicular monoamine transporter 2 (VMAT2) and altering the pH gradient. This leads to an increase in the cytoplasmic concentration of norepinephrine and dopamine, which then exit the neuron into the synaptic cleft through the reversal of the plasma membrane transporters.

Sensitization of Insulin Signaling

Recent studies have shown that phenylalaninol can sensitize insulin signaling.[5] In type 2 diabetes, elevated levels of phenylalanine can lead to the "phenylalanylation" of the insulin receptor beta subunit (IRβ), which inactivates it and impairs glucose uptake. Phenylalaninol can block this modification, thereby restoring the insulin receptor's sensitivity to insulin.[5] This leads to the activation of the downstream signaling cascade, including the phosphorylation of Akt, which ultimately promotes the translocation of GLUT4 transporters to the cell membrane and enhances glucose uptake.

Conclusion

This compound and its isomers are valuable compounds for both chemical synthesis and pharmacological research. Their defined stereochemistry and bifunctional nature make them ideal starting materials for the construction of complex chiral molecules. The biological activity of phenylalaninol as a norepinephrine-dopamine releasing agent highlights its potential as a lead compound for the development of novel therapeutics for central nervous system disorders. Furthermore, its ability to sensitize insulin signaling opens up new avenues for research in the treatment of metabolic diseases. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with these promising molecules.

References

In-Depth Technical Guide to the Structure Elucidation of 3-Amino-2-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 3-Amino-2-phenylpropan-1-ol, a key chemical intermediate with significant potential in pharmaceutical development. This document details the analytical techniques and experimental protocols necessary for its unambiguous identification and characterization, and explores its potential biological significance.

Physicochemical Properties and Structural Information

This compound is a chiral amino alcohol. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | --INVALID-LINK-- |

| Molecular Weight | 151.21 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 62247-39-6 | --INVALID-LINK-- |

| Canonical SMILES | C1=CC=C(C=C1)C(CN)CO | --INVALID-LINK-- |

| InChI Key | DIVZNCUPEGZSEI-UHFFFAOYSA-N | --INVALID-LINK-- |

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Data (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methine, and methylene protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.2-7.4 | m | 5H | Aromatic protons (C₆H₅) |

| ~ 3.7 | m | 1H | CH-OH |

| ~ 3.5-3.6 | m | 2H | CH₂-OH |

| ~ 2.9-3.1 | m | 2H | CH₂-NH₂ |

| ~ 1.5-2.0 | br s | 3H | NH₂ and OH protons (exchangeable with D₂O) |

Expected ¹³C NMR Data (100 MHz, CDCl₃): The carbon NMR spectrum will confirm the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~ 140 | Quaternary Aromatic Carbon |

| ~ 128-129 | Aromatic CH |

| ~ 126 | Aromatic CH |

| ~ 65 | CH₂-OH |

| ~ 50 | CH-Ph |

| ~ 45 | CH₂-NH₂ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl and amino functional groups.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Strong, Broad | O-H and N-H stretching |

| 3000-3100 | Medium | Aromatic C-H stretching |

| 2850-2950 | Medium | Aliphatic C-H stretching |

| 1600, 1495, 1450 | Medium to Weak | Aromatic C=C stretching |

| 1050-1150 | Strong | C-O stretching |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 151 | [M]⁺ (Molecular Ion) |

| 120 | [M - CH₂OH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl ion) |

| 30 | [CH₂NH₂]⁺ |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the reduction of a corresponding nitro alcohol precursor. A detailed, adaptable protocol is provided below.

Reaction: Reduction of (E)-2-nitro-3-phenylprop-2-en-1-ol

Materials:

-

(E)-2-nitro-3-phenylprop-2-en-1-ol

-

Iron powder (Fe)

-

Acetic acid

-

Ethyl acetate

-

Water

-

Sodium sulfate (anhydrous)

Procedure:

-

To a stirred solution of (E)-2-nitro-3-phenylprop-2-en-1-ol in acetic acid, add an excess of iron powder.

-

Heat the reaction mixture at reflux for approximately 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the mixture into water and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 2-amino-3-phenylpropane-1-ol.

Spectroscopic Characterization

NMR Spectroscopy:

-

Prepare a ~5-10 mg/mL solution of the purified compound in deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data using appropriate software to assign chemical shifts and coupling constants.

IR Spectroscopy:

-

Obtain the IR spectrum of the purified compound using a Fourier Transform Infrared (FTIR) spectrometer, either as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

-

Identify the characteristic absorption bands for the functional groups.

Mass Spectrometry:

-

Introduce a dilute solution of the purified compound into a mass spectrometer equipped with an electron ionization (EI) source.

-

Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern.

Biological Activity and Signaling Pathways

While direct studies on this compound are limited, the broader class of phenylpropanolamines, which includes this compound, is known to exhibit sympathomimetic activity. These compounds can interact with the adrenergic system, which plays a crucial role in regulating various physiological processes.

Potential Mechanism of Action: Phenylpropanolamines can act as agonists at adrenergic receptors or promote the release of norepinephrine, an endogenous catecholamine. This interaction can trigger downstream signaling cascades.

Adrenergic Signaling Pathway: The activation of adrenergic receptors, particularly α₂- and β-adrenergic receptors, can modulate the activity of adenylyl cyclase, leading to changes in the intracellular concentration of the second messenger cyclic AMP (cAMP).

Figure 1: Potential Adrenergic Signaling Pathway for this compound.

This proposed pathway highlights how this compound could exert its biological effects, making it a molecule of interest for drug development, particularly in areas targeting the sympathetic nervous system. Further research is warranted to fully elucidate its specific receptor interactions and downstream cellular consequences.

Structure Elucidation Workflow

The logical flow for the structure elucidation of a novel or synthesized batch of this compound is outlined below.

Figure 2: Workflow for the Structure Elucidation of this compound.

This comprehensive guide provides the foundational knowledge and methodologies required for the rigorous structure elucidation of this compound. The provided data, protocols, and conceptual frameworks are intended to support researchers and drug development professionals in their work with this promising chemical entity.

An In-depth Technical Guide to (S)-2-amino-3-phenylpropan-1-ol: Core Characteristics and Applications

(S)-2-amino-3-phenylpropan-1-ol , also widely known as L-Phenylalaninol , is a chiral amino alcohol that serves as a critical building block in pharmaceutical and chemical synthesis. Its unique structural features, combining a primary amine, a primary alcohol, and a benzyl group on a chiral center, make it a versatile intermediate for the synthesis of complex molecules and a valuable chiral auxiliary in asymmetric reactions. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and key applications for researchers, scientists, and professionals in drug development.

Core Physicochemical and Spectroscopic Data

A summary of the essential physicochemical and spectroscopic data for (S)-2-amino-3-phenylpropan-1-ol is presented below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| Appearance | White to light yellow crystalline powder or solid. |

| Melting Point | 92-94 °C.[1] |

| Boiling Point | Approximately 278 °C at 760 mmHg. |

| Solubility | Soluble in chloroform, ethyl acetate, ethanol, and methanol. Insoluble in water. |

| Optical Rotation | [α]²²/D −22.8° (c = 1.2 in 1 M HCl).[1][2] |

| pKa (Strongest Acidic) | 15.12 (predicted).[3] |

| pKa (Strongest Basic) | 9.41 (predicted).[3] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.31-7.17 (m, 5H, Ar-H), 3.61 (dd, 1H), 3.38 (dd, 1H), 3.10 (m, 1H), 2.78 (dd, 1H), 2.50 (dd, 1H), 1.6 (br s, 3H, NH₂ and OH). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 138.5 (Ar-C), 129.3 (Ar-CH), 128.5 (Ar-CH), 126.3 (Ar-CH), 66.5 (CH₂OH), 54.5 (CHNH₂), 40.5 (CH₂Ph). |

| FT-IR (KBr, cm⁻¹) | ~3360 (O-H stretch), ~3290 (N-H stretch), ~3020 (Ar C-H stretch), ~2920 (Aliphatic C-H stretch), ~1600 (N-H bend), ~1495, 1450 (Ar C=C stretch), ~1050 (C-O stretch). |

Synthesis of (S)-2-amino-3-phenylpropan-1-ol

The most common and direct method for the synthesis of (S)-2-amino-3-phenylpropan-1-ol is the reduction of the naturally occurring amino acid, L-phenylalanine. This transformation can be achieved using various reducing agents.

Experimental Protocol: Reduction of L-Phenylalanine using Lithium Aluminum Hydride (LiAlH₄)

This protocol outlines a standard laboratory procedure for the synthesis of L-Phenylalaninol.

Materials:

-

L-Phenylalanine

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Sodium Sulfate (anhydrous)

-

15% aqueous Sodium Hydroxide (NaOH)

-

Water

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), a suspension of LiAlH₄ (1.26 mol) in anhydrous THF (1200 mL) is prepared in a three-necked flask equipped with a mechanical stirrer and a reflux condenser.

-

The mixture is cooled to 10°C using an ice bath.

-

L-Phenylalanine (0.85 mol) is added portion-wise over 30 minutes, controlling the rate of addition to manage the evolution of hydrogen gas.[4]

-

After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature before being refluxed for 16 hours.[4]

-

The reaction mixture is then cooled again to 10°C and diluted with anhydrous diethyl ether (1000 mL).[4]

-

The reaction is carefully quenched by the sequential and dropwise addition of water (47 mL), 15% aqueous NaOH (47 mL), and finally water (141 mL).[4]

-

The resulting mixture is stirred for 30 minutes, and the white precipitate of aluminum salts is removed by filtration.

-

The filter cake is washed with diethyl ether.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield (S)-2-amino-3-phenylpropan-1-ol.

A schematic for the synthesis is presented below:

Figure 1: Synthesis of (S)-2-amino-3-phenylpropan-1-ol.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the structural confirmation and purity assessment of (S)-2-amino-3-phenylpropan-1-ol.

¹H NMR Spectroscopy

Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.

Data Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz spectrometer.

Interpretation of the Spectrum:

-

Aromatic Protons: A multiplet in the region of δ 7.17-7.31 ppm corresponds to the five protons of the phenyl group.

-

Methylene Protons (CH₂OH): Two doublets of doublets around δ 3.38 and 3.61 ppm are assigned to the diastereotopic protons of the hydroxymethyl group.

-

Methine Proton (CHNH₂): A multiplet around δ 3.10 ppm is attributed to the proton attached to the chiral carbon bearing the amino group.

-

Benzylic Protons (CH₂Ph): Two doublets of doublets around δ 2.50 and 2.78 ppm correspond to the diastereotopic protons of the benzyl methylene group.

-

Amine and Hydroxyl Protons: A broad singlet around δ 1.6 ppm, which is exchangeable with D₂O, corresponds to the three protons of the amino and hydroxyl groups.

¹³C NMR Spectroscopy

Sample Preparation: A sample is prepared by dissolving the compound in CDCl₃.

Data Acquisition: The ¹³C NMR spectrum is typically acquired on a 100 MHz spectrometer with proton decoupling.

Interpretation of the Spectrum:

-

Aromatic Carbons: The signals for the aromatic carbons appear in the δ 126-139 ppm region. The quaternary carbon is observed around δ 138.5 ppm, while the protonated carbons are found at approximately δ 129.3, 128.5, and 126.3 ppm.[5]

-

Hydroxymethyl Carbon (CH₂OH): The carbon of the hydroxymethyl group resonates at approximately δ 66.5 ppm.[5]

-

Chiral Carbon (CHNH₂): The signal for the carbon atom attached to the amino group is observed around δ 54.5 ppm.[5]

-

Benzylic Carbon (CH₂Ph): The benzylic carbon gives a signal at approximately δ 40.5 ppm.[5]

FT-IR Spectroscopy

Sample Preparation: The FT-IR spectrum can be obtained by preparing a KBr pellet containing a small amount of the solid compound or by analyzing a thin film of the molten compound.

Interpretation of the Spectrum:

-

O-H and N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ are characteristic of the O-H and N-H stretching vibrations.

-

Aromatic C-H Stretching: A peak around 3020 cm⁻¹ is attributed to the C-H stretching of the phenyl group.

-

Aliphatic C-H Stretching: Signals around 2920 cm⁻¹ correspond to the C-H stretching of the methylene and methine groups.

-

N-H Bending: A band around 1600 cm⁻¹ is assigned to the N-H bending vibration.

-

Aromatic C=C Stretching: Peaks at approximately 1495 and 1450 cm⁻¹ are due to the carbon-carbon stretching vibrations within the aromatic ring.

-

C-O Stretching: A strong absorption band around 1050 cm⁻¹ corresponds to the C-O stretching of the primary alcohol.

Biological Activity and Signaling Pathways

(S)-2-amino-3-phenylpropan-1-ol has been investigated for its biological activities, with notable effects on gastric acid secretion and potential as an anticancer agent.

Effect on Gastric Acid Secretion

Studies have shown that the D-isomer of phenylalaninol can reduce gastric acid secretion stimulated by certain secretagogues. It is suggested that this effect is mediated through a central inhibitory mechanism. The exact signaling pathway is not fully elucidated but is believed to involve the central nervous system rather than direct action on parietal cells.

Figure 2: Proposed central inhibition of gastric acid secretion.

Anticancer Activity

While direct studies on the anticancer mechanism of (S)-2-amino-3-phenylpropan-1-ol are limited, its precursor, L-phenylalanine, and its derivatives have shown promise in cancer research. For instance, some derivatives of L-phenylalanine have been shown to inhibit the growth and metastasis of cancer cells by targeting specific signaling proteins. The anticancer activity of L-phenylalaninol itself is an area of ongoing research.

Applications in Asymmetric Synthesis

One of the most significant applications of (S)-2-amino-3-phenylpropan-1-ol is its use as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a temporary chiral group that is attached to a prochiral substrate to control the stereochemical outcome of a reaction.

Experimental Workflow: Asymmetric Alkylation using a Chiral Auxiliary

The following workflow illustrates the general use of a chiral auxiliary derived from (S)-2-amino-3-phenylpropan-1-ol, such as an oxazolidinone, in an asymmetric alkylation reaction.

References

- 1. (S)-(−)-2-アミノ-3-フェニル-1-プロパノール 98%, optical purity ee: 99% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. PhytoBank: Showing (S)-2-Amino-3-phenyl-1-propanol (PHY0050902) [phytobank.ca]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Discovery of L-phenylalaninol Synthesis Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-phenylalaninol is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. Its strategic importance has driven extensive research into efficient and stereoselective synthetic routes. This technical guide provides a comprehensive overview of the primary precursors for L-phenylalaninol synthesis, with a focus on detailed experimental protocols for key chemical and biocatalytic methodologies. The information is curated to facilitate practical application in a research and development setting.

Core Precursor: L-phenylalanine

The most prominent and readily available precursor for the synthesis of L-phenylalaninol is the amino acid L-phenylalanine . Both chemical and enzymatic strategies have been developed to achieve the reduction of the carboxylic acid moiety of L-phenylalanine to the corresponding alcohol, L-phenylalaninol, while preserving the stereochemistry at the alpha-carbon.

Chemical Synthesis Routes from L-phenylalanine

Chemical methods for the synthesis of L-phenylalaninol from L-phenylalanine primarily involve the use of reducing agents. Two notable methods are highlighted below.

Reduction using Sodium Borohydride and Iodine

This method utilizes an in-situ generated borane species from the reaction of sodium borohydride and iodine to effect the reduction of the carboxylic acid.

Experimental Protocol:

-

Reaction Setup: To a solution of L-phenylalanine in anhydrous tetrahydrofuran (THF), add sodium borohydride (NaBH4) in portions.

-

Reagent Addition: A solution of iodine (I2) in anhydrous THF is added dropwise to the stirred suspension at room temperature. The reaction is mildly exothermic.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is quenched by the slow addition of methanol, which also aids in the removal of boron species.

-

Work-up: The solvent is removed under reduced pressure. The residue is then treated with an aqueous solution of potassium hydroxide and extracted with an organic solvent such as methylene chloride.

-

Purification: The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated. The crude L-phenylalaninol can be further purified by crystallization or distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | L-phenylalanine | [1] |

| Reducing System | NaBH4 / I2 | [1] |

| Solvent | Tetrahydrofuran (THF) | [1] |

| Yield | ~72% (recrystallized) | [1] |

Experimental Workflow:

References

Physical and chemical properties of 3-Amino-2-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-phenylpropan-1-ol is a chiral amino alcohol that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure, featuring a phenyl group, a primary amine, and a primary alcohol, provides multiple reaction sites for the construction of complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with insights into its synthesis and potential biological significance.

Physicochemical Properties

The physicochemical properties of this compound and its isomers are crucial for their application in synthesis and drug design. While experimental data for the specific racemate is limited, data for its enantiomers and related isomers provide valuable insights.

Table 1: Physical and Chemical Properties of this compound and Related Isomers

| Property | This compound | (S)-(-)-2-Amino-3-phenyl-1-propanol | (R)-(+)-2-Amino-3-phenyl-1-propanol | 3-Amino-3-phenyl-1-propanol |

| Molecular Formula | C₉H₁₃NO[1] | C₉H₁₃NO[2] | C₉H₁₃NO | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol [1] | 151.21 g/mol [2] | 151.21 g/mol | 151.21 g/mol |

| Appearance | - | Slightly yellow solid[2] | Solid | White to off-white solid |

| Melting Point | - | 91-94 °C[2] | 93-95 °C | 70-77 °C |

| Boiling Point | - | 278 °C[2] | - | 293 °C at 760 mmHg |

| Solubility | - | Insoluble in water[2] | - | - |

| CAS Number | 62247-39-6[1] | 3182-95-4[2] | 5267-64-1 | 14593-04-5 |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR data are available for this compound and its isomers. Experimental spectra for D(+)-2-Amino-3-phenyl-1-propanol are also referenced.[3]

Infrared (IR) Spectroscopy

The IR spectrum of amino alcohols is characterized by bands corresponding to O-H, N-H, and C-N stretching, as well as aromatic C-H and C=C vibrations.

Mass Spectrometry

Mass spectrometry data for L(-)-2-Amino-3-phenyl-1-propanol is available, providing information on its molecular weight and fragmentation pattern.

Experimental Protocols

Synthesis of 3-Amino-1-phenyl-propan-1-ol Derivatives

A general method for the synthesis of 3-amino-1-phenyl-propan-1-ol derivatives involves a multi-step process:

-

Mannich Reaction: Condensation of an acetophenone with formaldehyde and a primary or secondary amine to form an amino-ketone.

-

Reduction: Reduction of the resulting amino-ketone to the corresponding 3-amino-1-phenyl-propan-1-ol.

-

Dehydration and Hydrogenation (Optional): Subsequent dehydration can yield an unsaturated compound, which can then be hydrogenated.

A specific example is the synthesis of 3-methylamino-1-phenylpropanol, which involves the reaction of acetophenone, paraformaldehyde, and monomethylamine hydrochloride in an alcohol solvent under pressure, followed by reduction with a Raney nickel catalyst.[4]

Purification

Purification of the final product is typically achieved through recrystallization or column chromatography. For instance, 3-methylamino-1-phenylpropanol can be purified by recrystallization from cyclohexane.[4]

Biological Activity and Potential Applications

While direct studies on the biological activity of this compound are limited, research on structurally similar compounds provides valuable insights into its potential applications.

A series of 3-amino-2-methyl-1-phenylpropanones, which share a similar structural backbone, have demonstrated potent hypolipidemic activity in rodents.[5] These compounds were found to lower both serum cholesterol and triglyceride levels. The mechanism of action for some of these analogs involves the reduction of key enzymes such as mouse hepatic acetyl CoA synthetase, HMG CoA reductase, and phosphatidylate phosphohydrolase.[5] This suggests that this compound and its derivatives could be investigated as potential therapeutic agents for hyperlipidemia.

The chiral nature of this compound also makes it a valuable intermediate in the synthesis of other biologically active molecules, including potential treatments for phenylketonuria.

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. This guide has summarized its key physical and chemical properties, provided an overview of its synthesis, and highlighted its potential biological activities based on related structures. Further research is warranted to fully elucidate the experimental properties and pharmacological profile of this compound, which will undoubtedly pave the way for its broader application in drug discovery and development.

References

- 1. This compound | C9H13NO | CID 11286566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L(-)-2-Amino-3-phenyl-1-propanol(3182-95-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]

- 5. Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 3-Amino-2-phenylpropan-1-ol Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-2-phenylpropan-1-ol scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds, with a focus on their hypolipidemic, antimicrobial, cytotoxic, and monoamine reuptake inhibitory properties. Detailed experimental protocols and visual representations of key biological pathways and workflows are presented to facilitate further research and development in this promising area.

Hypolipidemic Activity

Derivatives of this compound have demonstrated significant potential in modulating lipid levels, a key factor in the management of cardiovascular diseases. Certain analogues have been shown to lower serum cholesterol and triglyceride levels in preclinical studies.[1]

Quantitative Hypolipidemic Data

The following table summarizes the hypolipidemic activity of selected this compound derivatives.

| Compound ID | Structure/Substituents | Animal Model | Dose | % Cholesterol Reduction | % Triglyceride Reduction | Reference |

| 4 | 2-Methyl-3-(perhydroazepin-1-yl)-1-phenylpropanone | CF1 mice | 8 mg/kg/day (i.p.) | 63 | 33 | [1] |

| 5 | 3-(4-Methylpiperazin-1-yl)-2-methyl-1-phenylpropanone | CF1 mice | 8 mg/kg/day (i.p.) | 58 | 37 | [1] |

| 17 | 2-Methyl-3-(4-pyrrolidinocarbonylmethylpiperazin-1-yl)-1-(4-fluorophenyl)propanone | CF1 mice | 8 mg/kg/day (i.p.) | 42 | 54 | [1] |

| 17 | 2-Methyl-3-(4-pyrrolidinocarbonylmethylpiperazin-1-yl)-1-(4-fluorophenyl)propanone | Sprague-Dawley rats | 8 mg/kg/day (oral) | 37 (aorta) | 50 (aorta) | [1] |

Experimental Protocol: In Vivo Hypolipidemic Activity Assessment in Rodents

This protocol outlines the general procedure for evaluating the hypolipidemic activity of test compounds in a rodent model.

1. Animal Model:

-

Male Sprague-Dawley rats or CF1 mice are commonly used.

-

Animals are housed in a controlled environment with a standard diet and water ad libitum.

-

For studies involving hyperlipidemia, a high-fat diet can be administered to induce elevated lipid levels.

2. Compound Administration:

-

Test compounds are typically formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Administration can be performed via oral gavage or intraperitoneal (i.p.) injection.

-

A vehicle control group and a positive control group (e.g., a standard hypolipidemic drug like fenofibrate) should be included.

-

Dosing is typically performed daily for a period of 14 to 16 days.[1]

3. Sample Collection and Analysis:

-

At the end of the treatment period, animals are fasted overnight.

-

Blood samples are collected via cardiac puncture under anesthesia.

-

Serum is separated by centrifugation.

-

Serum total cholesterol, HDL cholesterol, and triglycerides are determined using standard enzymatic colorimetric methods.

-

LDL and VLDL cholesterol can be calculated using the Friedewald formula.

4. Data Analysis:

-

The percentage reduction in lipid levels for the treated groups is calculated relative to the control group.

-

Statistical significance is determined using appropriate statistical tests (e.g., t-test or ANOVA).

HMG-CoA Reductase Inhibition

One of the mechanisms underlying the hypolipidemic effect of some this compound derivatives is the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.

Quantitative HMG-CoA Reductase Inhibition Data

The following table presents the in vitro inhibitory activity of selected compounds against HMG-CoA reductase.

| Compound ID | IC50 (µM) | Reference |

| Compound IV (dihydroxycoumarin) | 42.0 | [2] |

Note: Data for direct this compound derivatives as HMG-CoA reductase inhibitors is limited in the provided search results. The data presented is for a related class of compounds to illustrate the type of data available.

Experimental Protocol: HMG-CoA Reductase Activity Assay

This in vitro assay measures the inhibition of HMG-CoA reductase activity.

1. Reagents and Materials:

-

HMG-CoA reductase enzyme

-

HMG-CoA substrate

-

NADPH

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

2. Assay Procedure:

-

The reaction mixture, containing assay buffer, NADPH, and the test compound at various concentrations, is pre-incubated in the wells of a microplate.

-

The reaction is initiated by the addition of the HMG-CoA substrate.

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored kinetically over time.

-

A control reaction without the inhibitor is run in parallel.

3. Data Analysis:

-

The rate of NADPH oxidation is calculated from the linear portion of the absorbance versus time plot.

-

The percentage of inhibition for each concentration of the test compound is calculated relative to the control.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Certain derivatives of this compound have shown promising activity against a range of pathogenic microorganisms, including bacteria and fungi.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentrations (MIC) of selected derivatives against various microbial strains.

| Compound ID | Substituents | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |

| HL1 | Imidazole derivative | >5000 | 625 | 5000 | - | [3] |

| HL2 | Imidazole derivative | 2500 | 625 | 2500 | - | [3] |

| 3i | Thymol derivative | >100 | 50.0 (MRSA) | 12.5 | - | [4] |

| 4a | N-phenyl amino acid | - | - | - | - | [5] |

| 4d | N-phenyl amino acid (-OH) | - | - | - | - | [5] |

| 4e | N-phenyl amino acid (-NO2) | - | - | - | - | [5] |

Note: "-" indicates data not available in the provided search results.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

1. Materials:

-

96-well microplates

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Test compounds serially diluted in the appropriate broth

-

Positive control (microorganism with no compound)

-

Negative control (broth only)

-

Standard antibiotic/antifungal agent

2. Procedure:

-

A serial two-fold dilution of the test compound is prepared in the microplate wells.

-

Each well is inoculated with the standardized microbial suspension.

-

The plates are incubated at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

3. MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Growth can be assessed visually or by measuring the optical density at 600 nm.

Cytotoxic Activity

The potential of this compound derivatives as anticancer agents has been explored, with several compounds demonstrating cytotoxicity against various cancer cell lines.

Quantitative Cytotoxicity Data

The following table presents the half-maximal inhibitory concentration (IC50) values of selected derivatives against different cancer cell lines.

| Compound ID | Substituents | MCF-7 (IC50, µM) | HeLa (IC50, µM) | HepG2 (IC50, µM) | Reference |

| 4j | Acrylamide-PABA analog | 1.83 | - | - | [6] |

| 11a | - | 3.7 | - | 8.2 | [7] |

| 12b | - | 3.1 | - | 13.7 | [7] |

| 12f | - | 7.17 | - | 2.2 | [7] |

| OSD | 1,3,4-Oxadiazole derivative | - | - | >100 | [8] |

| OCOD | 1,3,4-Oxadiazole derivative | - | - | 52.71 | [8] |

Note: "-" indicates data not available in the provided search results.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Culture:

-

Cancer cell lines (e.g., MCF-7, HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

-

A vehicle control (e.g., DMSO) is included.

-

After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours.

-

The medium is then removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

3. Data Analysis:

-

The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Monoamine Reuptake Inhibition

Derivatives of this compound have been investigated as inhibitors of monoamine transporters, which are key targets for the treatment of depression and other neurological disorders.

Quantitative Monoamine Reuptake Inhibition Data

The following table summarizes the inhibitory activity (IC50) of selected compounds against the norepinephrine transporter (NET) and the serotonin transporter (SERT).

| Compound ID | Substituents | NET IC50 (nM) | SERT IC50 (nM) | Selectivity (SERT/NET) | Reference |

| 20 | 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol derivative | 4 | 344 | 86 | [9] |

Experimental Protocol: Monoamine Reuptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of radiolabeled neurotransmitters into cells expressing the respective transporters.

1. Cell Lines:

-

Cell lines stably expressing the human norepinephrine transporter (hNET) or human serotonin transporter (hSERT) are used.

2. Assay Procedure:

-

Cells are incubated with the test compound at various concentrations.

-

A radiolabeled neurotransmitter (e.g., [3H]norepinephrine or [3H]serotonin) is added to initiate the uptake.

-

After a short incubation period, the uptake is terminated by rapid filtration and washing to separate the cells from the extracellular medium.

-

The amount of radioactivity taken up by the cells is measured using a scintillation counter.

3. Data Analysis:

-

The percentage of inhibition of neurotransmitter uptake is calculated for each concentration of the test compound relative to a control with no inhibitor.

-

The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Nrf2/ARE Signaling Pathway

Several phenolic compounds, a class to which some this compound derivatives belong, can activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress.[10][[“]][12]

Caption: Nrf2/ARE signaling pathway activation by phenolic compounds.

General Drug Discovery Workflow

The discovery and development of new drugs, including this compound derivatives, typically follows a structured workflow from initial synthesis to preclinical and clinical evaluation.[13][14][15]

Caption: A generalized workflow for medicinal chemistry drug discovery.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents with a diverse range of biological activities. The data and protocols presented in this technical guide highlight the potential of these derivatives as hypolipidemic, antimicrobial, cytotoxic, and monoamine reuptake inhibiting agents. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to optimize their therapeutic potential and advance them towards clinical applications. The provided experimental methodologies and workflow diagrams serve as a valuable resource for researchers dedicated to the exploration of this promising class of molecules.

References

- 1. Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. consensus.app [consensus.app]

- 12. researchgate.net [researchgate.net]

- 13. advion.com [advion.com]

- 14. Drug Discovery Workflow - What is it? [vipergen.com]

- 15. books.rsc.org [books.rsc.org]

In-Depth Technical Guide: 3-Amino-2-phenylpropan-1-ol (CAS 62247-39-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-phenylpropan-1-ol is a substituted amino alcohol with potential applications as a building block in organic synthesis and pharmaceutical research. Its structure, featuring a primary amine, a hydroxyl group, and a phenyl substituent, provides multiple points for chemical modification, making it an interesting scaffold for the development of novel compounds. This guide provides a summary of the available technical information for this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. Data has been aggregated from various chemical suppliers and public databases.

| Property | Value | Source |

| CAS Number | 62247-39-6 | N/A |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Amino-2-phenyl-1-propanol, β-Aminomethyl-benzeneethanol | [1] |

| Appearance | White to off-white semi-solid | [2] |

| Melting Point | 89 °C | [3] |

| SMILES | C1=CC=C(C=C1)C(CN)CO | [1] |

| InChIKey | DIVZNCUPEGZSEI-UHFFFAOYSA-N | [1] |

Synthesis

General Synthetic Pathway

The logical workflow for the synthesis can be visualized as follows:

Caption: General Synthetic Workflow for this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical, generalized protocol based on the synthesis of similar compounds. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by a qualified chemist.

Step 1: Synthesis of 3-Amino-2-phenyl-1-propanone hydrochloride (Mannich Reaction)

-

To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add an appropriate alcohol solvent (e.g., ethanol).

-

Add equimolar amounts of a phenylacetone precursor, formaldehyde (or paraformaldehyde), and the desired amine hydrochloride.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

The resulting crude product, the β-aminoketone hydrochloride, may be purified by crystallization.

Step 2: Synthesis of this compound (Reduction)

-

Dissolve the β-aminoketone hydrochloride intermediate in a suitable solvent (e.g., water or an alcohol).

-

For catalytic hydrogenation, charge a hydrogenation vessel with the solution and a suitable catalyst (e.g., Raney Nickel or Palladium on carbon).

-

Pressurize the vessel with hydrogen gas to a specified pressure (e.g., 0.3-1.5 MPa) and stir at a controlled temperature (e.g., 25-80 °C) until hydrogen uptake ceases.

-

Filter the reaction mixture to remove the catalyst.

-

The filtrate, containing the this compound hydrochloride, is then neutralized with a base (e.g., NaOH solution) to the free base.

-

Extract the aqueous solution with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization or column chromatography.

Spectral Data

Biological Activity

There is limited specific biological activity data for this compound in the public domain. Some sources suggest potential antihistamine effects, though the primary research supporting this is not specified.[3]

Research on structurally related compounds may provide insights into potential areas of biological relevance. For instance, a series of 3-amino-2-methyl-1-phenylpropanones, which share a similar structural backbone, have been investigated as hypolipidemic agents in rodents, demonstrating an ability to lower serum cholesterol and triglyceride levels.[4] However, it is crucial to note that direct biological activities for this compound have not been confirmed in the available literature.

Safety and Handling

Based on GHS classifications, this compound is considered hazardous.[1]

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical intermediate with potential for use in further synthetic applications. While basic physical and chemical data are available, there is a notable lack of in-depth experimental protocols, comprehensive spectral characterization, and specific biological activity studies in the public domain. Researchers interested in this compound should anticipate the need for thorough in-house characterization and evaluation. The synthetic pathway outlined provides a logical starting point for its preparation, based on established chemical transformations for analogous structures.

References

- 1. This compound | C9H13NO | CID 11286566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95% | CAS: 62247-39-6 | AChemBlock [achemblock.com]

- 3. This compound | 62247-39-6 | MCA24739 [biosynth.com]

- 4. Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Amino-2-phenylpropan-1-ol and its Isomers in Metabolic Disorder Research: A Technical Guide

Disclaimer: The compound "3-Amino-2-phenylpropan-1-ol" is not extensively studied in the context of metabolic disorders under this specific chemical name. However, its isomer, Phenylpropanolamine (PPA), also known as norephedrine, has been the subject of research for its effects on weight management, a key aspect of metabolic health. This guide will focus on the available scientific data for Phenylpropanolamine and its relevance to metabolic disorder research.

Introduction

Phenylpropanolamine (PPA) is a sympathomimetic amine that was previously used as a nasal decongestant and appetite suppressant.[1][2] Structurally, it is a substituted phenethylamine and a member of the amphetamine and cathinone classes.[1] Its primary mechanism of action involves the indirect stimulation of the adrenergic system, leading to a range of physiological effects relevant to metabolism.[3][4] This technical guide provides an in-depth overview of the pharmacology of PPA, its role in metabolic research, particularly in weight management, and detailed experimental protocols for its study.

Chemical and Physical Properties

While detailed experimental data for this compound is scarce, the properties of its well-studied isomer, Phenylpropanolamine, are well-documented.

Table 1: Chemical and Physical Properties of Phenylpropanolamine (PPA)

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molar Mass | 151.21 g/mol | [1] |

| IUPAC Name | (1RS,2SR)-2-amino-1-phenylpropan-1-ol | [1] |

| Synonyms | Norephedrine, PPA | [1] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 92-94 °C | |

| Solubility | Soluble in water and ethanol |

Mechanism of Action in Metabolic Regulation

PPA's effects on metabolism are primarily mediated through its action as an indirect sympathomimetic agent. It stimulates the release of norepinephrine (NE) from presynaptic nerve terminals.[3][4] The increased concentration of NE in the synaptic cleft leads to the activation of adrenergic receptors (alpha and beta) on target tissues, including adipose tissue and the central nervous system.[3][5]

Central Effects on Appetite Regulation

PPA is understood to suppress appetite by increasing norepinephrine levels in the hypothalamus, a key brain region for regulating hunger and satiety.[3][6] Studies suggest that PPA's anorectic effects are mediated through the paraventricular hypothalamus.[7] Research has also indicated the involvement of the hypothalamic neuropeptide Y (NPY) system in the development of tolerance to PPA-induced appetite suppression.[8]

Peripheral Effects on Adipose Tissue

Norepinephrine, released upon PPA stimulation, plays a crucial role in regulating the metabolism of both white and brown adipose tissue.

-

White Adipose Tissue (WAT): In WAT, norepinephrine binds to β3-adrenergic receptors, initiating a signaling cascade that leads to lipolysis, the breakdown of stored triglycerides into free fatty acids and glycerol.[9][10]

-

Brown Adipose Tissue (BAT): PPA has been shown to induce thermogenesis in interscapular brown adipose tissue (IBAT) in rats, suggesting that part of its weight-reducing effect may be due to increased energy expenditure.[11] Norepinephrine stimulates glucose uptake in brown adipocytes via β3-adrenoceptors.[12][13]

Signaling Pathway Diagram

Caption: Norepinephrine signaling cascade in adipocytes initiated by PPA.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of PPA in promoting weight loss has been evaluated in both animal models and human clinical trials.

Table 2: Summary of Phenylpropanolamine's Effects on Weight and Food Intake in Animal Models

| Animal Model | Dosage | Duration | Key Findings | Reference |

| Genetically obese (ob/ob) mice | 10 or 20 mg/kg, i.p., twice daily | 21 days | Dose-dependent reduction in food intake (14% and 21% respectively). No significant change in body weight. | [14] |

| Sprague-Dawley rats | 20 mg/kg dl-PPA, i.p., twice daily | 12 days | Significant decrease in food intake and body weight. Increased basal IBAT temperature. | [11] |

| Sprague-Dawley rats | 20 mg/kg l-PPA, i.p., twice daily | 12 days | Significant loss of carcass lipid. | [11] |

Table 3: Summary of Phenylpropanolamine's Effects on Weight Loss in Human Clinical Trials

| Study Design | Dosage | Duration | Key Findings | Reference |

| Meta-analysis | Varies | Varies | PPA resulted in 0.14 kg/wk more weight loss than placebo (since 1985). | [15] |

| Double-blind, placebo-controlled | 75 mg sustained release | 6 weeks | PPA group lost significantly more weight (2.59 kg) than the placebo group (1.07 kg). | [16] |

| Double-blind, placebo-controlled | 75 mg PPA HCl | 14 weeks | PPA group showed significantly greater weight loss than the placebo group from week 6 onwards. | [17] |

| Multisite, double-blind study | PPA/caffeine combination | 6-8 weeks | PPA/caffeine was as effective as mazindol and diethylpropion and more effective than placebo in achieving weight loss. | [18] |

Experimental Protocols

Rodent Model of PPA-Induced Weight Loss

This protocol is a general guideline for studying the effects of PPA on weight management in a rodent model.

Experimental Workflow

Caption: A typical experimental workflow for a rodent study on PPA.

Materials:

-

Rodents (e.g., Sprague-Dawley rats or C57BL/6J mice)

-

Phenylpropanolamine HCl

-

Vehicle (e.g., sterile saline or water)

-

Oral gavage needles or injection supplies

-

Metabolic cages for accurate food and water intake measurement

-

Analytical balance

Procedure:

-

Acclimation: House animals in a controlled environment (temperature, light-dark cycle) for at least one week to acclimate to the facility.

-

Baseline Measurements: Record individual body weights and daily food intake for several days to establish a stable baseline.

-

Randomization: Randomly assign animals to different treatment groups (e.g., vehicle control, low-dose PPA, high-dose PPA).

-

Drug Preparation and Administration: Prepare fresh solutions of PPA in the chosen vehicle daily. Administer PPA at the specified dose and route (e.g., oral gavage or intraperitoneal injection) at consistent times each day.[19]

-

Monitoring: Record body weight and food intake daily. Observe animals for any clinical signs of toxicity.

-

Endpoint Analysis: At the end of the study period, animals are euthanized. Body composition can be analyzed (e.g., using DEXA or chemical analysis). Tissues of interest (e.g., adipose tissue, hypothalamus) can be collected for further analysis (e.g., gene expression, protein levels).

Human Clinical Trial for Weight Loss

This protocol outlines a general design for a double-blind, placebo-controlled clinical trial to evaluate the efficacy of PPA for weight loss in overweight or obese individuals.

Materials:

-

Investigational product (PPA capsules of a specific dose)

-

Matching placebo capsules

-

Standardized diet and physical activity recommendations

-

Clinical scales for weight measurement

-

Blood pressure monitor

Procedure:

-

Participant Recruitment: Recruit eligible participants based on inclusion criteria (e.g., BMI, age, health status) and exclusion criteria.

-

Informed Consent: Obtain written informed consent from all participants.

-

Baseline Assessment: Conduct a baseline visit to record demographic information, medical history, body weight, height, BMI, and vital signs.

-

Randomization: Randomly assign participants to receive either PPA or a placebo in a double-blind manner.

-

Intervention: Participants take the assigned study medication daily for the duration of the trial (e.g., 12-14 weeks). All participants receive counseling on a reduced-calorie diet and increased physical activity.

-

Follow-up Visits: Schedule regular follow-up visits (e.g., every 2-4 weeks) to monitor body weight, vital signs, and any adverse events.

-

Data Analysis: At the end of the study, compare the change in body weight and other parameters between the PPA and placebo groups using appropriate statistical methods.

Conclusion and Future Directions

Research on Phenylpropanolamine has provided valuable insights into the role of the adrenergic system in regulating appetite and energy metabolism. While its clinical use has been discontinued in many countries due to safety concerns, particularly an increased risk of hemorrhagic stroke, the study of PPA and its analogs continues to be relevant for understanding the complex interplay between neurochemicals and metabolic processes.[2][20] Future research could focus on developing novel compounds that selectively target the beneficial metabolic pathways activated by PPA while minimizing adverse cardiovascular effects. The detailed mechanisms and signaling cascades elucidated through PPA research can guide the development of safer and more effective therapies for metabolic disorders such as obesity.

References

- 1. Phenylpropanolamine - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. What is the mechanism of Phenylpropanolamine Hydrochloride? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. What is Phenylpropanolamine Hydrochloride used for? [synapse.patsnap.com]

- 6. m.youtube.com [m.youtube.com]

- 7. The pharmacology of the anorexic effect of phenylpropanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Roles of central catecholamine and hypothalamic neuropeptide Y genome in the development of tolerance to phenylpropanolamine-mediated appetite suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. researchgate.net [researchgate.net]

- 11. Weight loss induced by chronic phenylpropanolamine: anorexia and brown adipose tissue thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Norepinephrine increases glucose transport in brown adipocytes via beta3-adrenoceptors through a cAMP, PKA, and PI3-kinase-dependent pathway stimulating conventional and novel PKCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effects of phenylpropanolamine on food intake and body weight in the genetically obese (ob/ob) mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clinical studies with phenylpropanolamine: a metaanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effectiveness of phenylpropanolamine in the management of moderate obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A double-blind clinical evaluation of the anorectic activity of phenylpropanolamine versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Three controlled trials of weight loss with phenylpropanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Phenylpropanolamine and stroke: the study, the FDA ruling, the implications - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Amino-2-phenylpropan-1-ol from Acetophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the synthesis of 3-Amino-2-phenylpropan-1-ol, a valuable amino alcohol intermediate in pharmaceutical and organic synthesis. The synthesis route commences from the readily available starting material, acetophenone, and proceeds through a two-step sequence involving a Mannich reaction followed by a reduction.

Principle of the Synthesis

The synthesis of this compound from acetophenone is primarily achieved through a two-step process:

-

Mannich Reaction: This is a three-component condensation reaction involving acetophenone (a compound with an active hydrogen), formaldehyde (a non-enolizable aldehyde), and a primary or secondary amine (e.g., methylamine or dimethylamine).[1][2][3][] This reaction yields a β-amino ketone, commonly referred to as a Mannich base.[1][2] The mechanism begins with the formation of an iminium ion from the amine and formaldehyde, which then electrophilically attacks the enol form of acetophenone.[2][5]

-

Reduction of the Mannich Base: The carbonyl group of the intermediate β-amino ketone is subsequently reduced to a hydroxyl group to form the final 1,3-amino alcohol product.[][6][7] This reduction can be accomplished using various reducing agents, such as sodium borohydride or through catalytic hydrogenation with catalysts like Raney nickel.[8][9]

The overall synthetic pathway is a robust method for creating functionalized amino alcohols which are important building blocks in medicinal chemistry.[10][11]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound starting from acetophenone.

Protocol 1: Synthesis of 3-(Methylamino)-1-phenylpropan-1-one hydrochloride (Mannich Base)

This protocol details the classic Mannich reaction using acetophenone, paraformaldehyde, and monomethylamine hydrochloride.[9]

Materials:

-

Acetophenone

-

Paraformaldehyde

-

Monomethylamine hydrochloride

-

Alcoholic solvent (e.g., methanol, ethanol, or isopropanol)[9]

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

To a suitable pressure-rated reaction vessel, add acetophenone, monomethylamine hydrochloride, and paraformaldehyde.[9]

-

Add the alcoholic solvent (e.g., 95% Ethanol) and a catalytic amount of concentrated hydrochloric acid.[12]

-

Seal the vessel and heat the reaction mixture to between 60-100 °C.[9] Maintain the temperature and stir for the required reaction time (this may require optimization, typically several hours).

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction solution under reduced pressure to remove the solvent.

-

Cool the concentrated residue, which should induce crystallization of the 3-(Methylamino)-1-phenylpropan-1-one hydrochloride product.[9]

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Reduction of 3-(Methylamino)-1-phenylpropan-1-one hydrochloride to this compound

This protocol describes the catalytic hydrogenation of the Mannich base to the final amino alcohol product using Raney nickel.[9]

Materials:

-

3-(Methylamino)-1-phenylpropan-1-one hydrochloride (from Protocol 1)

-

Water

-

Raney Nickel catalyst

-

Hydrogen gas

-

Sodium hydroxide solution (e.g., 30%)

-

Ethyl acetate (for extraction)

-

Cyclohexane (for recrystallization)

Procedure:

-

In a stainless steel pressure reactor, dissolve the 3-(Methylamino)-1-phenylpropan-1-one hydrochloride in water.[9]

-

Carefully add the Raney nickel catalyst to the solution.

-

Seal the reactor and purge the system with nitrogen gas three times, followed by three purges with hydrogen gas at 0.3 MPa.[9]

-

Pressurize the reactor with hydrogen to 0.3-1.5 MPa and maintain the reaction temperature between 25-80 °C with stirring.[9]

-

Monitor hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

-

Once the reaction is complete, carefully vent the reactor and filter the mixture to remove the Raney nickel catalyst. The filtrate is an aqueous solution of this compound hydrochloride.

-

Adjust the pH of the solution to between 9 and 14 using a sodium hydroxide solution to liberate the free amine.[9]

-

Extract the aqueous solution with ethyl acetate.

-

Combine the organic extracts and remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from cyclohexane to yield pure this compound.[9]

Data Presentation

The following tables summarize the quantitative data for the synthesis.

Table 1: Reagents for Mannich Reaction (Protocol 1)

| Reagent | Molar Ratio | Example Moles | Example Mass/Volume |

| Acetophenone | 1.0 | 0.5 mol | ~60.0 g (58.5 mL) |

| Monomethylamine HCl | 1.3 | 0.65 mol | ~43.9 g |

| Paraformaldehyde | 0.44 | 0.22 mol | ~6.6 g |

| 95% Ethanol | - | - | 80 mL |

| Conc. HCl | Catalytic | - | 1 mL |

Table 2: Conditions for Mannich Base Reduction (Protocol 2)

| Parameter | Value |

| Solvent | Water |

| Catalyst | Raney Nickel |

| Hydrogen Pressure | 0.3 - 1.5 MPa[9] |

| Temperature | 25 - 80 °C[9] |

| Final pH Adjustment | 9 - 14[9] |

Visualizations

The following diagrams illustrate the chemical pathway and the experimental workflow.

Caption: Chemical synthesis pathway from acetophenone to this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Mannich Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. adichemistry.com [adichemistry.com]

- 3. organicreactions.org [organicreactions.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. scienceopen.com [scienceopen.com]

- 9. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Chiral Synthesis of 3-Amino-2-phenylpropan-1-ol via a Multi-Enzymatic Cascade

Application Note AP-ENZ-2025-01

Abstract

This application note details a robust and highly selective multi-enzymatic cascade for the chiral synthesis of 3-Amino-2-phenylpropan-1-ol stereoisomers. This one-pot synthesis strategy employs a combination of an alcohol dehydrogenase (ADH), an ω-transaminase (ωTA), and an alanine dehydrogenase (AlaDH) to achieve high optical purity and analytical yields. This method provides a green and efficient alternative to traditional chemical synthesis, meeting the demands of pharmaceutical and fine chemical industries for enantiomerically pure compounds.

Introduction

Chiral amino alcohols are crucial building blocks in the synthesis of numerous active pharmaceutical ingredients. Specifically, the stereoisomers of this compound, also known as phenylpropanolamine (PPA), are precursors to various drugs. Traditional chemical synthesis of these compounds often involves hazardous reagents, multiple protection and deprotection steps, and can result in low stereoselectivity. Biocatalysis, utilizing enzymes, offers a powerful alternative with high selectivity under mild reaction conditions. This application note describes a one-pot, multi-enzyme cascade that converts 1-phenylpropane-1,2-diols to the corresponding phenylpropanolamines with excellent enantiomeric and diastereomeric purity.[1][2]

Multi-Enzymatic Cascade Strategy

The synthesis is achieved through a redox-neutral cascade reaction. The process begins with a chiral 1-phenylpropane-1,2-diol. An alcohol dehydrogenase (ADH) oxidizes the diol to the corresponding hydroxy ketone. Subsequently, an ω-transaminase (ωTA) stereoselectively aminates the ketone to the desired amino alcohol. An alanine dehydrogenase (AlaDH) is included in the system to regenerate the cofactor for the ADH and to recycle the pyruvate by-product from the transamination step, driving the equilibrium towards product formation.

Caption: Multi-enzyme cascade for the synthesis of this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of different stereoisomers of phenylpropanolamine using the multi-enzymatic cascade. The data highlights the high yields and excellent stereoselectivity of this biocatalytic approach.[1][2]

| Starting Diol Stereoisomer | Target PPA Stereoisomer | ADH Used | ωTA Used | Yield (%) | Enantiomeric Ratio (e.r.) | Diastereomeric Ratio (d.r.) |

| (1R,2R)-diol | (1R,2S)-norephedrine | LbADH | ATA-256 | 95 | >99.5:0.5 | >99.5:0.5 |

| (1S,2S)-diol | (1S,2R)-norephedrine | LbADH | ATA-256 | 93 | >99.5:0.5 | >99.5:0.5 |

| (1R,2S)-diol | (1R,2R)-norpseudoephedrine | ADH-A | ATA-256 | 89 | >99.5:0.5 | >99.5:0.5 |

| (1S,2R)-diol | (1S,2S)-norpseudoephedrine | ADH-A | ATA-256 | 91 | >99.5:0.5 | >99.5:0.5 |

Experimental Protocols

Materials and Reagents

-

1-Phenylpropane-1,2-diol stereoisomers

-

Alcohol Dehydrogenase (ADH) from Lactobacillus brevis (LbADH) or from Rhodococcus ruber (ADH-A)

-

ω-Transaminase (ωTA), e.g., ATA-256

-

Alanine Dehydrogenase (AlaDH) from Bacillus subtilis

-

NAD+

-

L-Alanine

-

Pyridoxal-5'-phosphate (PLP)

-

Potassium phosphate buffer (pH 7.5)

-

Ammonium chloride

-

Dithiothreitol (DTT)

-

Magnesium sulfate

Enzyme Preparation

Lyophilized cells of E. coli expressing the respective enzymes (ADH, ωTA, AlaDH) are used for the biotransformation. The cells are rehydrated in buffer before use.

Multi-Enzymatic Cascade Reaction Protocol

The following protocol is for a typical analytical scale reaction. For preparative scale, the reaction volume and substrate concentration can be increased proportionally.

-

Reaction Setup:

-

In a 2 mL microcentrifuge tube, prepare the reaction mixture containing:

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

1-Phenylpropane-1,2-diol (10 mM)

-

L-Alanine (1.5 M)

-

NAD+ (1 mM)

-

PLP (1 mM)

-

Rehydrated cells containing ADH (2 mg/mL)

-

Rehydrated cells containing ωTA (4 mg/mL)

-

Rehydrated cells containing AlaDH (1 mg/mL)

-

-

The final reaction volume is 1 mL.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C with shaking at 250 rpm for 24 hours.

-

-